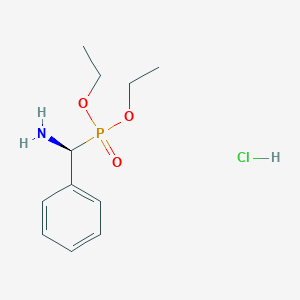

2-叠氮基-1-(4-氯苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

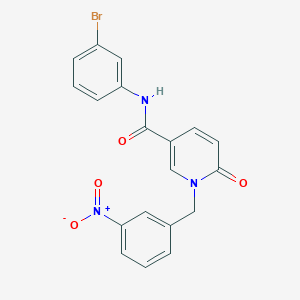

2-Azido-1-(4-chlorophenyl)ethanone is a chemical compound that serves as an intermediate in the synthesis of various azo and azido derivatives. These derivatives are of significant interest in the field of drug discovery and pharmaceutical chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of azido derivatives, such as 2-azido-1-arylethanols, can be achieved through the enzymatic reduction of alpha-azidoacetophenone derivatives. This process utilizes recombinant enzymes like carbonyl reductase from Candida magnoliae or alcohol dehydrogenase from Saccharomyces cerevisiae to produce optically pure compounds . Additionally, azo compounds can be prepared by reacting 2-hydroxyacetophenone with aniline or its substituted derivatives, which then undergo various spectroscopic characterizations to confirm their structures .

Molecular Structure Analysis

The molecular structure of azo derivatives synthesized from 2-hydroxyacetophenone has been characterized using techniques such as IR, UV-Vis, 1H NMR, and 13C NMR spectroscopy. Some of these compounds have also been analyzed using X-ray diffraction studies to determine their solid-state structures . The azo form of these compounds is favored, as indicated by IR analysis, while UV-Vis analysis suggests the presence of both azo and ionic forms in solution, depending on the solvent used .

Chemical Reactions Analysis

The azo compounds exhibit different forms based on the solvent environment. In basic solvents like DMF and DMSO, the compounds exist in both azo and ionic forms, whereas in solvents like EtOH and CHCl3, they are present only in the azo form . The 2-azido-1-(4-chlorophenyl)ethanols can further react with alkynes using click chemistry to yield triazole-containing beta-blocker analogues, which are of interest due to their potential as beta-adrenergic receptor blockers .

Physical and Chemical Properties Analysis

While the physical properties of 2-Azido-1-(4-chlorophenyl)ethanone are not explicitly detailed in the provided papers, the chemical properties can be inferred from the synthesis and molecular structure analyses. The optically pure 2-azido-1-arylethanols exhibit high yields and excellent optical purity, which is crucial for the pharmacological activity of the resulting beta-blocker analogues . The azo derivatives' properties are influenced by their molecular structure, which can be manipulated through the choice of solvents and reaction conditions .

科学研究应用

合成和药用应用

2-叠氮基-1-(4-氯苯基)乙酮已被用于合成各种生物活性化合物。例如,Ankati等人(2008年)通过酶还原展示了光学纯2-叠氮基-1-芳基乙醇的合成,包括2-叠氮基-1-(4-氯苯基)乙醇。这些化合物进一步用于制备含有三唑基的β-受体阻滞剂类似物,具有潜在的生物活性(Ankati et al., 2008)。

Moskvina等人(2015年)开发了一种使用1-(2,4-二羟基苯基)乙酮或1-(2-羟基-4-甲氧基苯基)乙酮制备异黄酮的方法,这些化合物与2-叠氮基-1-(4-氯苯基)乙酮相关,突显了其在杂环化学中的作用(Moskvina et al., 2015)。

生物催化和药用中间体

该化合物已在生物催化领域中使用。Miao等人(2019年)报道了类似化合物2-氯-1-(2,4-二氯苯基)乙酮的生物转化,制备了抗真菌剂米康唑的手性中间体,展示了其在药物合成中的重要性(Miao et al., 2019)。

李德良(2010年)合成了2-氯-1-(4-氯苯基)乙酮,这是一种结构相关的化合物,突显了这类化学物质在合成化学中的多功能性(Li De-liang, 2010)。

抗炎和抗微生物应用

Karande和Rathi(2017年)合成了与2-叠氮基-1-(4-氯苯基)乙酮密切相关的2-{[5-(2-氯苯基)-4H-1,2,4-三唑-3-基]硫基}-1-(苯基)乙酮的衍生物,展示了它们潜在的抗炎性能(Karande & Rathi, 2017)。

Wanjari(2020年)探索了从4-氯苯酚合成的一种化合物的抗微生物活性,类似于2-叠氮基-1-(4-氯苯基)乙酮,强调了其在开发抗微生物剂中的相关性(Wanjari, 2020)。

催化和化学合成

此外,Ni等人(2012年)研究了类似化合物2-氯-1-(3-氯苯基)乙酮的不对称还原,突显了这类化合物在催化和药用中间体合成中的作用(Ni et al., 2012)。

属性

IUPAC Name |

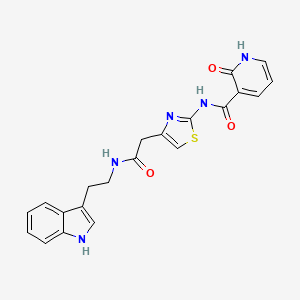

2-azido-1-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWGORFLXHAAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(4-chlorophenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)

![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)